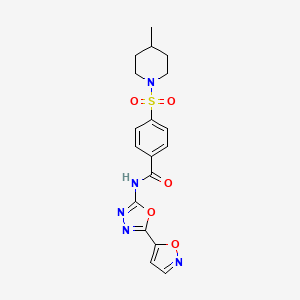

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19N5O5S and its molecular weight is 417.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and isoxazole rings exhibit potent antimicrobial properties. The compound has been evaluated against several bacterial and fungal strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Mycobacterium bovis | Strong inhibition | |

| Candida albicans | Moderate antifungal activity | |

| Escherichia coli | Effective antibacterial effects |

In a study by Dhumal et al., derivatives of oxadiazole demonstrated significant antitubercular activity, suggesting that similar effects could be anticipated for this compound due to structural similarities .

Anticancer Applications

The compound has also been studied for its anticancer potential. A recent investigation highlighted its efficacy against various cancer cell lines, showing percent growth inhibition (PGI) values as follows:

These findings suggest that the compound may inhibit critical pathways involved in tumor growth, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory research. Studies have indicated that derivatives of oxadiazoles can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Synthesis and Characterization

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multistep reactions starting from readily available precursors. Characterization techniques such as FTIR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Análisis De Reacciones Químicas

Isoxazole Ring Reactivity

The 5-membered isoxazole ring (C3H3NO) exhibits electrophilic substitution tendencies and reductive cleavage properties. Key reactions include:

1,3,4-Oxadiazole Reactivity

The 1,3,4-oxadiazole ring (C₂N₂O) is resistant to nucleophilic attack under mild conditions but participates in:

-

Nucleophilic Aromatic Substitution :

Electron-withdrawing groups (e.g., sulfonamide) activate the oxadiazole’s 2-position for substitution with amines or thiols .

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Amination | NH₃/EtOH, Δ | 2-Amino-1,3,4-oxadiazole derivative |

| Thiolation | RSH, K₂CO₃ | Thioether-linked analogs |

-

Acid/Base Hydrolysis :

Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the oxadiazole ring may hydrolyze to form hydrazide intermediates .

Sulfonamide Group Reactivity

The 4-((4-methylpiperidin-1-yl)sulfonyl) moiety introduces two key pathways:

-

Hydrolysis :

RSO₂NHR’H⁺/H₂ORSO₃H + R’NH₂

Sulfonamides hydrolyze under extreme conditions (e.g., conc. H₂SO₄, 100°C) to yield sulfonic acids and amines:The 4-methylpiperidine group may stabilize the intermediate through steric effects .

-

Coordination Chemistry :

The sulfonyl oxygen can act as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes that alter solubility and bioactivity .

Benzamide Linkage Reactivity

The benzamide group (Ar–CO–NH–) participates in:

-

Amide Hydrolysis :

ArCONHR’H⁺/H₂OArCOOH + R’NH₂

Strong acids (HCl, Δ) or bases (NaOH, Δ) cleave the amide bond to produce carboxylic acids and amines:This reaction is slow under physiological conditions but critical for prodrug activation .

-

Electrophilic Aromatic Substitution :

The electron-withdrawing amide group directs electrophiles (e.g., NO₂⁺, Br⁺) to the benzene ring’s meta position.

Cross-Coupling Reactions

The aryl and heteroaryl components enable catalytic transformations:

-

Suzuki–Miyaura Coupling :

The brominated isoxazole or benzamide derivatives can undergo Pd-catalyzed coupling with boronic acids to introduce aryl/alkyl groups .

| Substrate | Catalyst | Product |

|---|---|---|

| 5-Bromo-isoxazole | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl/alkyl-isoxazole derivative |

Biological Interaction-Driven Reactivity

While not a traditional chemical reaction, the compound’s interactions with biological targets (e.g., bacterial enzymes) involve dynamic covalent chemistry:

-

Hsp90 Inhibition :

The oxadiazole and benzamide groups form hydrogen bonds with ATP-binding pockets, mimicking natural substrates. -

Membrane Depolarization :

The sulfonamide group disrupts bacterial membrane potentials via ionic interactions, leading to cell lysis .

Key Research Findings

-

Antibacterial Multi-Targeting : Derivatives of this scaffold inhibit menaquinone biosynthesis, DNA polymerase III, and siderophore pathways .

-

Reductive Stability : The isoxazole ring remains intact under physiological conditions but opens in the presence of intracellular reductases .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications to optimize pharmacokinetics and target engagement.

Propiedades

IUPAC Name |

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5S/c1-12-7-10-23(11-8-12)29(25,26)14-4-2-13(3-5-14)16(24)20-18-22-21-17(27-18)15-6-9-19-28-15/h2-6,9,12H,7-8,10-11H2,1H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXKQKJQLWOQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.